Acetic acid, 2-(1-phthalazinylthio)-
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Overview
Description
Acetic acid, 2-(1-phthalazinylthio)-: is an organic compound that features a phthalazine ring attached to an acetic acid moiety via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, 2-(1-phthalazinylthio)- typically involves the reaction of phthalazine derivatives with thiol-containing compounds under specific conditions. One common method includes the use of hydrazine hydrate and 4-cyanobenzoate, which are refluxed with substituted aldehydes or acetophenone. This reaction forms a Schiff base, which further reacts with thioglycolic acid in the presence of acetic acid to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Acetic acid, 2-(1-phthalazinylthio)- can undergo various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of hydrogen gas or metal hydrides.
Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: FeCl3 in the presence of an oxidizing agent.
Reduction: Hydrogen gas or metal hydrides under controlled conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce various substituted phthalazine compounds.
Scientific Research Applications
Chemistry: In chemistry, acetic acid, 2-(1-phthalazinylthio)- is used as a precursor for synthesizing more complex molecules
Biology: This compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its ability to form stable complexes with metal ions makes it useful in probing metalloprotein functions.
Medicine: In medicine, derivatives of acetic acid, 2-(1-phthalazinylthio)- are being explored for their potential therapeutic properties. These include anti-inflammatory and antimicrobial activities, making them candidates for drug development .
Industry: Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of acetic acid, 2-(1-phthalazinylthio)- involves its interaction with specific molecular targets. The sulfur atom in its structure allows it to form strong bonds with metal ions, which can inhibit or activate certain enzymes. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Benzothiazole derivatives: These compounds share a similar sulfur-containing heterocyclic structure and exhibit comparable biological activities.
Indole derivatives: Indole compounds also have a heterocyclic structure and are known for their diverse biological properties.
Uniqueness: Acetic acid, 2-(1-phthalazinylthio)- is unique due to its specific phthalazine-thio linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Conclusion
Acetic acid, 2-(1-phthalazinylthio)- is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industrial applications alike. Continued exploration of its properties and applications will likely yield new insights and innovations.
Biological Activity
Acetic acid, 2-(1-phthalazinylthio)- is a compound with unique structural features that position it as a potential candidate for various biological applications. This article delves into its biological activity, synthesis, and potential therapeutic implications based on recent studies and findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a phthalazinylthio group attached to acetic acid. Its synthesis typically involves the reaction of phthalazine derivatives with thiol compounds in the presence of acetic acid, serving as both a solvent and a reactant. This pathway not only facilitates the formation of the desired compound but also potentially enhances its reactivity due to the acidic environment.
1. Pharmacological Potential
- Antimicrobial Activity : Compounds similar to acetic acid derivatives have shown antimicrobial properties. For instance, acetic acid itself has been noted for its ability to inhibit bacterial growth, suggesting that its derivatives may exhibit similar or enhanced effects .
- Immunomodulatory Effects : Some studies indicate that acetic acid can influence immune responses, potentially modulating cytokine production and enhancing host defense mechanisms against infections .
2. Metabolic Implications
- Glucose Regulation : Acetic acid has been associated with improved glucose metabolism and insulin sensitivity in various studies. Dietary supplementation with acetic acid has demonstrated significant reductions in fasting blood glucose levels among individuals with type 2 diabetes . This suggests that derivatives like 2-(1-phthalazinylthio)- could also possess similar metabolic benefits.
Case Study 1: Synthesis and Activity of Related Compounds
A study investigated the synthesis of phthalimide derivatives from phthalanilic acid using acetic acid as a catalyst. The findings indicated that the reaction mechanism involved a two-step process where acetic acid played a crucial role in facilitating nucleophilic attacks by amides, leading to high yields of the desired products . This highlights the potential utility of acetic acid derivatives in synthesizing complex organic molecules with biological significance.
Case Study 2: Dietary Acetic Acid Supplementation
A systematic review evaluated the effects of dietary acetic acid on metabolic outcomes. The review included 16 studies with over 900 participants, revealing that supplementation led to significant reductions in triglyceride levels and fasting blood glucose . These results underscore the therapeutic potential of acetic acid derivatives in managing metabolic disorders.
Data Summary
The following table summarizes key findings related to the biological activity of acetic acid and its derivatives:
Properties
IUPAC Name |
2-phthalazin-1-ylsulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-9(14)6-15-10-8-4-2-1-3-7(8)5-11-12-10/h1-5H,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALYUVYEAVDKLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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